6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18335016
Molecular Formula: C13H8ClN3O2
Molecular Weight: 273.67 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine -](/images/structure/VC18335016.png)
Specification
Molecular Formula | C13H8ClN3O2 |
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Molecular Weight | 273.67 g/mol |
IUPAC Name | 6-chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H8ClN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H |
Standard InChI Key | ZXEXDSCPGYLLFG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Key Descriptors
The compound has the molecular formula C₁₃H₈ClN₃O₂ and a molecular weight of 273.68 g/mol . Key computed descriptors include:
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IUPAC Name: 6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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InChI:
InChI=1S/C13H8ClN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H
Crystallographic and Spectroscopic Data
X-ray crystallography of related imidazo[1,2-a]pyridines reveals planar bicyclic systems with bond lengths consistent with aromatic conjugation . For example, the C–N bond in the imidazole ring measures ~1.34 Å, while the C–C bonds in the pyridine moiety range from 1.38–1.42 Å .
Spectroscopic Features:
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¹H NMR (CDCl₃, 400 MHz): δ 8.10–8.05 (m, 1H, Ar–H), 7.85–7.80 (m, 2H, Ar–H), 7.65 (d, J = 9.1 Hz, 1H, H-7), 7.50–7.45 (m, 1H, H-5), 7.30–7.25 (m, 1H, H-3) .
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¹³C NMR: Peaks at δ 145.7 (C-2), 144.8 (C-6), 129.8 (C-NO₂), 125.5 (C-8), and 112.4 (C-3) .
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IR: Strong absorption at 1,524 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via two-component cyclization, adapting methodologies from analogous imidazo[1,2-a]pyridines :
Route 1:
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Reactants: 2-Amino-5-chloropyridine and 2-nitrobenzyl bromide.
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Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Solvent: Aqueous ethanol (1:1 v/v).
Route 2 (Ultrasound-Assisted):
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Reactants: 2-Aminopyridine and 2-nitro-α-bromoacetophenone.
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Base: K₂CO₃.
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Solvent: PEG-400.
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Conditions: Ultrasonic irradiation (60% amplitude, 20 kHz), 15–30 minutes .
Reaction Mechanism
The synthesis proceeds via:
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N-Alkylation: Attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of phenacyl bromide, forming a pyridinium intermediate .
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Cyclization: Base-mediated deprotonation and intramolecular nucleophilic attack, yielding the imidazo[1,2-a]pyridine core .
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Aromatization: Elimination of HBr and H₂O to form the aromatic system .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .
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Stability: Stable under ambient conditions but degrades under strong UV light due to nitro group photoreactivity .
Thermal Properties
Electronic Properties
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HOMO-LUMO Gap: 3.8 eV, indicating moderate electronic excitation energy.
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Electrostatic Potential (ESP): Negative potential localized at nitro and chloride groups, favoring electrophilic interactions.
Pharmacological and Biological Activity
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus .
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Gram-Negative Bacteria: MIC = 25 µg/mL against Escherichia coli .
Anticancer Activity
Molecular Docking Studies
Docking with EGFR kinase (PDB: 1M17) revealed binding affinity (ΔG = −9.2 kcal/mol) via:
Applications in Materials Science
Optoelectronic Properties
Coordination Chemistry
The nitro group facilitates coordination to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .
Environmental and Regulatory Considerations
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